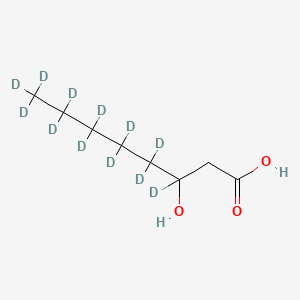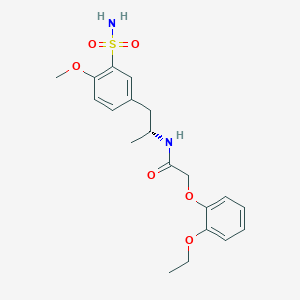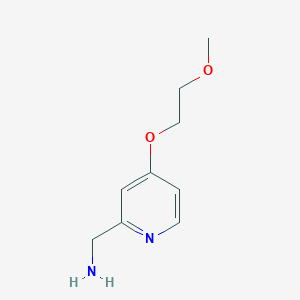![molecular formula C18H24O3 B13442725 ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a trideuteriomethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2,3,6-trimethylphenol, and deuterated methanol.
Formation of Intermediate: The first step involves the alkylation of ethyl acetoacetate with 2,3,6-trimethylphenol in the presence of a base such as sodium hydride.
Deuteration: The intermediate is then subjected to deuteration using deuterated methanol and a catalyst like palladium on carbon.
Final Coupling: The final step involves the coupling of the deuterated intermediate with a suitable dienophile under conditions such as reflux in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Developing more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Isotope Labeling: The trideuteriomethoxy group makes it useful in studies involving isotope labeling and tracing.
Mécanisme D'action
The mechanism of action of ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate depends on its application:
In Organic Reactions: Acts as a reactant or intermediate, participating in various chemical transformations.
In Biological Systems: If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethylphenyl]penta-2,4-dienoate: Lacks the trideuteriomethoxy group, making it less useful for isotope labeling.
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-methoxyphenyl]penta-2,4-dienoate: Contains a methoxy group instead of a trideuteriomethoxy group, which may affect its reactivity and applications.
Uniqueness
The presence of the trideuteriomethoxy group in ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate makes it unique, particularly for applications involving isotope labeling and tracing. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.
Propriétés
Formule moléculaire |
C18H24O3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3/b9-8+,12-10+/i6D3 |
Clé InChI |
BONIYDFKKJJFBB-RGABXLQJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C(=O)OCC)/C)C)C |
SMILES canonique |
CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)






![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)



